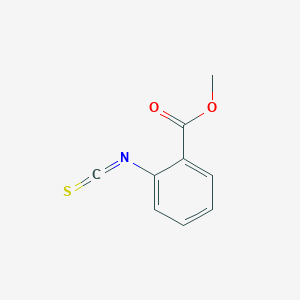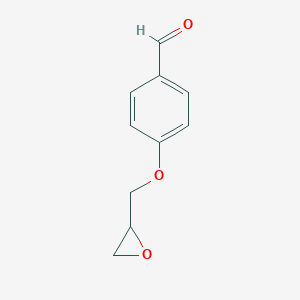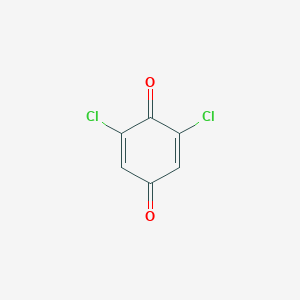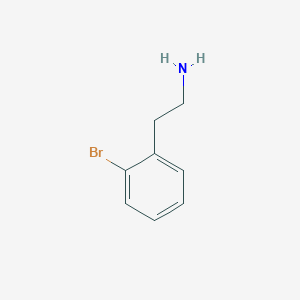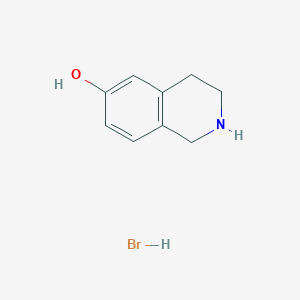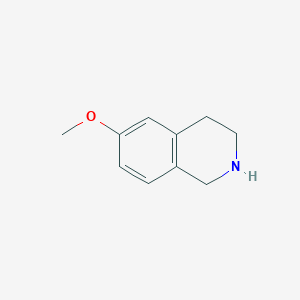![molecular formula C12H14N2O5 B104656 1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione CAS No. 17331-67-8](/img/structure/B104656.png)
1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine and biotechnology. This compound belongs to the class of furo[3,4-d][1,3]dioxole derivatives and has a unique structure that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes and proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects
Studies have shown that 1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione can have several biochemical and physiological effects on the body. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties that can protect the body from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another area of focus is the identification of new applications for this compound in fields such as biotechnology and materials science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione can be achieved through several methods. One of the most commonly used methods is the reaction of 2,4-dioxo-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine, where this compound has shown potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
CAS-Nummer |
17331-67-8 |
|---|---|
Produktname |
1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione |
Molekularformel |
C12H14N2O5 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O5/c1-6-8-9(19-12(2,3)18-8)10(17-6)14-5-4-7(15)13-11(14)16/h4-5,8-10H,1H2,2-3H3,(H,13,15,16)/t8-,9-,10-/m1/s1 |
InChI-Schlüssel |
SRDAAIANUPRKEY-OPRDCNLKSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H](O1)C(=C)O[C@H]2N3C=CC(=O)NC3=O)C |
SMILES |
CC1(OC2C(O1)C(=C)OC2N3C=CC(=O)NC3=O)C |
Kanonische SMILES |
CC1(OC2C(O1)C(=C)OC2N3C=CC(=O)NC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



